Elacomine

Description

Structure

3D Structure

Properties

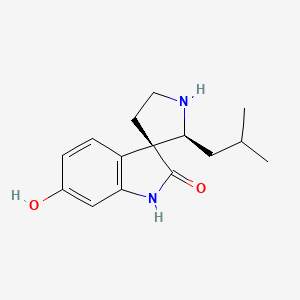

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C15H20N2O2/c1-9(2)7-13-15(5-6-16-13)11-4-3-10(18)8-12(11)17-14(15)19/h3-4,8-9,13,16,18H,5-7H2,1-2H3,(H,17,19)/t13-,15+/m0/s1 |

InChI Key |

HBHCBIIRYVIJGE-DZGCQCFKSA-N |

Isomeric SMILES |

CC(C)C[C@H]1[C@@]2(CCN1)C3=C(C=C(C=C3)O)NC2=O |

Canonical SMILES |

CC(C)CC1C2(CCN1)C3=C(C=C(C=C3)O)NC2=O |

Synonyms |

elacomine |

Origin of Product |

United States |

Foundational & Exploratory

Elacomine: A Technical Guide to its Natural Source and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacomine is a naturally occurring oxindole alkaloid.[1] This technical guide provides a comprehensive overview of its natural source, chemical properties, and a generalized methodology for its isolation. Due to the limited availability of detailed historical data, this guide synthesizes information from various chemical literature to present a coherent understanding of this compound for research and development purposes.

Natural Source and Discovery

This compound was first isolated in 1969 by Slywka from the shrub Elaeagnus commutata, commonly known as silverberry or wolf-willow.[2] The compound is specifically found in the roots of this plant species.[3][4] Further investigations have confirmed that this compound, along with its isomer isothis compound, exists in its natural source as a racemic mixture.[2][5]

Table 1: Source and Properties of this compound

| Parameter | Description |

| Natural Source | Elaeagnus commutata (Silverberry) |

| Plant Part | Roots |

| Compound Class | Oxindole alkaloid |

| Chemical Formula | C₁₅H₂₀N₂O₂ |

| Molar Mass | 260.337 g·mol⁻¹ |

| Natural Form | Racemic mixture with isothis compound |

| Biological Activity | Not well-recognized |

Chemical Structure

This compound possesses a spiro[pyrrolidine-3,3′-oxindole] core structure, a motif present in many biologically active natural products.[2] This structural feature has made it a target for various synthetic studies.

Experimental Protocols: Isolation of this compound

4.1. General Alkaloid Extraction and Isolation Workflow

The following diagram outlines a representative procedure for isolating alkaloids, such as this compound, from a plant source like Elaeagnus commutata roots.

4.2. Methodological Details

-

Step 1: Preparation of Plant Material. The roots of Elaeagnus commutata are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Step 2: Extraction. The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, to solubilize the alkaloids.

-

Step 3: Acid-Base Partitioning. The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified, and the aqueous layer containing the protonated alkaloids is washed with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.

-

Step 4: Purification. The crude alkaloid extract is concentrated and purified using chromatographic techniques. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) is commonly employed to isolate the pure this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the yield or concentration of this compound from the roots of Elaeagnus commutata. Further research and analysis would be required to establish these parameters.

Conclusion

This compound is an intriguing natural product with a well-defined chemical structure and a known, albeit not extensively studied, natural source in Elaeagnus commutata. While detailed protocols for its original isolation are scarce, established phytochemical methods provide a clear pathway for its extraction and purification. The lack of extensive biological activity data and quantitative yield information presents an opportunity for future research in the fields of natural product chemistry and drug discovery.

References

Elacomine: A Technical Guide to its Discovery and Isolation from Elaeagnus commutata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacomine, a spiro(pyrrolidine-3,3′-oxindole) alkaloid, was first discovered and isolated in 1969 from the silverberry plant, Elaeagnus commutata. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and what is known about its isolation. While the original detailed experimental protocol for its extraction and the full extent of its biological activity remain sparsely documented in publicly accessible literature, this guide consolidates the available information and presents a hypothetical isolation workflow based on established phytochemical methods. Furthermore, this document clarifies the current understanding of this compound's biological significance, or lack thereof, and provides context through the known activities of related compounds.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. Elaeagnus commutata, commonly known as silverberry or wolf-willow, is a hardy shrub native to North America. Phytochemical analysis of this plant led to the discovery of this compound, a unique heterocyclic alkaloid. This compound belongs to the spiro[pyrrolidine-3,3′-oxindole] class of natural products, a structural motif that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by some of its members. This guide aims to provide a detailed technical overview of the discovery and isolation of this compound for the scientific community.

Discovery and Chemical Profile

This compound was first isolated by G. A. Slywka in 1969 from the roots of Elaeagnus commutata. It is a hemiterpene spiro oxindole alkaloid that naturally occurs as a racemic mixture.[1] The spirocyclic system, where the pyrrolidine and oxindole rings share a single carbon atom, is a key feature of its structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one | [2] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [2] |

| Molar Mass | 260.33 g/mol | [2] |

| CAS Number | 176300-92-8 | [2] |

| Structure | Spiro(pyrrolidine-3,3′-oxindole) alkaloid | [1] |

| Natural Occurrence | Racemic form in Elaeagnus commutata | [1] |

Table 1: Chemical and Physical Properties of this compound

Isomerization

This compound can readily isomerize to isothis compound. This structural relationship is important to consider during isolation and characterization.

Isolation from Elaeagnus commutata

Hypothetical Experimental Protocol

-

Plant Material Collection and Preparation:

-

Collect fresh roots of Elaeagnus commutata.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of the target compound.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered root material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction process.

-

Filter the extract to separate the solvent from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

-

Basify the acidic aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) to isolate the alkaloid fraction.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract in vacuo to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., UV light or Dragendorff's reagent).

-

Combine fractions containing the compound with the same Rf value as a standard of this compound (if available).

-

Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

-

Biological Activity and Signaling Pathways

Despite the interest in the spiro[pyrrolidine-3,3′-oxindole] scaffold, there is a notable lack of information regarding the biological activity of this compound. A review of the available literature indicates that no specific biological activity has been recognized for this compound.[1] Consequently, there is no information on any signaling pathways that this compound may modulate.

While this compound itself has no known biological targets, other natural and synthetic compounds containing the spiro[pyrrolidine-3,3′-oxindole] core have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This suggests that the core scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could potentially exhibit interesting pharmacological profiles. However, any such potential remains purely speculative without further investigation.

Conclusion

This compound, a spiro(pyrrolidine-3,3′-oxindole) alkaloid from Elaeagnus commutata, represents an interesting natural product from a chemical structure standpoint. Its discovery in 1969 expanded the family of known indole alkaloids. However, a significant gap in knowledge exists concerning its bioactivity and the specifics of its original isolation. The lack of a publicly available, detailed extraction protocol from the primary literature necessitates reliance on generalized phytochemical methods for its hypothetical isolation. Furthermore, the absence of any reported biological activity for this compound makes it a molecule of primarily academic and synthetic interest at present. Future research into the potential pharmacological properties of this compound and its synthetic derivatives could be a worthwhile endeavor, given the established bioactivities of other compounds sharing its core structural motif. For drug development professionals, this compound currently serves more as a lead structure for synthetic modification than as a bioactive agent in its own right.

References

An In-depth Technical Guide to Elacomine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacomine is a naturally occurring oxindole alkaloid first isolated from the plant species Elaeagnus commutata.[1] It belongs to the spirooxindole class of compounds, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] this compound co-exists with its stereoisomer, isothis compound, and is found as a racemic mixture in its natural source.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and a discussion of the potential biological significance of the broader spirooxindole class.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one | [7] |

| CAS Number | 176300-92-8 | [8] |

| Chemical Formula | C₁₅H₂₀N₂O₂ | [8] |

| Molar Mass | 260.337 g·mol⁻¹ | [8] |

| Monoisotopic Mass | 260.152477885 Da | [7] |

| Topological Polar Surface Area | 61.4 Ų | [7] |

| XlogP | 1.7 | [7] |

| Natural Source | Elaeagnus commutata | [1][9] |

Experimental Protocols

General Protocol for Alkaloid Extraction from Plant Material

While a specific, detailed protocol for the isolation of this compound from Elaeagnus commutata is not extensively documented in the available literature, a general procedure for the extraction of alkaloids from plant sources can be described. This typically involves the following steps:

-

Sample Preparation: The plant material (in the case of this compound, the roots of Elaeagnus commutata) is dried, ground into a coarse powder to increase the surface area for extraction.[10]

-

Basification and Extraction: The powdered plant material is treated with a base, such as ammonium hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue. The free bases are then extracted using an organic solvent like ethyl acetate or chloroform.[11][12]

-

Acid-Base Extraction for Purification: The organic extract containing the crude alkaloids is then subjected to a liquid-liquid extraction with an acidic aqueous solution. This protonates the basic alkaloids, making them soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.[10][13]

-

Liberation and Final Extraction: The acidic aqueous solution is then basified to deprotonate the alkaloids, causing them to precipitate or become soluble again in an organic solvent. A final extraction with an immiscible organic solvent yields the purified alkaloid mixture.[10][13]

-

Chromatographic Separation: The mixture of alkaloids is then separated into individual compounds using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).[10]

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]

- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H20N2O2 | CID 10989031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

Elacomine and the Spirooxindole Alkaloid Family: A Review of Potential Biological Mechanisms

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for the spirooxindole alkaloid class of compounds, to which elacomine belongs. It is important to note that, to date, the specific biological activity and mechanism of action of this compound itself have not been extensively studied. The information presented herein is based on research conducted on structurally related spirooxindole compounds and should be considered as a guide for potential future research into this compound.

Introduction

This compound is a naturally occurring spirooxindole alkaloid isolated from Elaeagnus commutata. While the synthesis of this compound and its isomers has been a subject of chemical research, its biological properties remain largely unexplored. However, the broader family of spirooxindole alkaloids has been shown to possess a wide range of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide consolidates the current understanding of the potential mechanisms of action of spirooxindole alkaloids, providing a framework for investigating the therapeutic potential of this compound.

Potential Anticancer Mechanisms of Spirooxindole Alkaloids

Spirooxindole derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. Several potential mechanisms of action have been proposed for this class of compounds.

Inhibition of the p53-MDM2 Interaction

One of the key mechanisms by which some spirooxindoles may exert their anticancer effects is through the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Table 1: Anticancer Activity of Selected Spirooxindole Alkaloids

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Spirooxindole-pyrrolo-carbazoles | MCF-7 (breast), A-549 (lung) | 9 - 16 | [2] |

| Spiro[indoline-pyrrolizin]-ones | SKNSH (neuroblastoma) | 4.61 - 5.04 | [2] |

| Spirooxindoles linked to benzimidazolyl heterocycle | MDA-MB-231 (breast), PC3 (prostate) | 3.8 - 4.3 | [1] |

| Steroidal spirooxindole by241 | MGC-803 (gastric), BGC-803 (gastric) | 1.18 - 2.77 | [3] |

| Spirooxindole derivatives 4b and 4i | Caco2 (colorectal), HCT116 (colorectal) | 51 - 68 | [4][5] |

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Another proposed mechanism for the anticancer activity of certain spirooxindoles is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death.

Kinase Inhibition

Some spirooxindole compounds have been investigated as potential kinase inhibitors. For instance, novel spirooxindole derivatives have been designed to target Polo-like kinase 4 (Plk4), a key regulator of centriole duplication.[4][5] Inhibition of Plk4 can lead to chromosomal instability and cell death in cancer cells.

Diagram: Potential Anticancer Signaling Pathways of Spirooxindole Alkaloids

Caption: Potential anticancer mechanisms of spirooxindole alkaloids.

Potential Anti-inflammatory Mechanisms of Spirooxindole Alkaloids

Certain spirooxindole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Inhibition of Nitric Oxide (NO) Production

Some spirooxindoles have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[6] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drugs.

Cyclooxygenase-2 (COX-2) Inhibition

In silico studies have suggested that spirooxindole compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Selected Spirooxindole Compounds

| Compound/Derivative | Assay | Activity | Reference |

| (2S,3S)-javaniside, naucleoxoside A, naucleoxoside B | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 14.3 - 76.6% inhibition | [6] |

| Spiro thiochromene–oxindoles | In vitro BSA denaturation | IC50 = 127.4 - 285.8 µg/mL | [7] |

Diagram: Potential Anti-inflammatory Signaling Pathway of Spirooxindole Alkaloids

Caption: Hypothesized anti-inflammatory action of spirooxindoles.

Potential Antimicrobial Mechanisms of Spirooxindole Alkaloids

The spirooxindole scaffold is a constituent of various alkaloids that exhibit antimicrobial activity against a range of pathogens.

Broad-Spectrum Antibacterial and Antifungal Activity

Numerous synthetic spirooxindole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The exact mechanisms are likely diverse and may involve disruption of cell wall synthesis, inhibition of essential enzymes, or other cellular processes.

Inhibition of Fungal Dimorphism

One specific mechanism that has been proposed is the inhibition of the dimorphic switch in pathogenic fungi.[8][9] This transition is often crucial for the virulence of fungal pathogens.

Table 3: Antimicrobial Activity of Selected Spirooxindole Derivatives

| Compound/Derivative | Pathogen(s) | MIC (µg/mL) | Reference |

| 3-spirocyclopropyl-2-oxindoles | S. pneumonia, B. subtilis | 0.24 - 0.49 (µM) | [6] |

| Spiro[indoline-3,2′-thiazolidine]-2,4′-diones | M. tuberculosis protein tyrosine phosphatase B (MptpB) | IC50 = 1.2 (µM) | [6] |

| Spirobrefeldins C and 12β-hydroxyverruculogen TR-2 | Dickeya zeae EC1 | Weak activity at 100 µM | [8][9] |

Experimental Protocols: An Overview

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the key experimental assays used to evaluate the biological activities of spirooxindole alkaloids can be summarized as follows:

Anticancer Activity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation. Cancer cells are treated with varying concentrations of the spirooxindole compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is measured spectrophotometrically.

-

Annexin V-FITC/PI Double Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells.

-

Western Blotting: This technique is used to detect and quantify specific proteins. For example, it can be used to measure the levels of p53, MDM2, and various caspases to elucidate the mechanism of action.

Anti-inflammatory Activity Assays

-

Griess Assay: This assay is used to measure nitrite concentration, an indicator of NO production. Supernatants from LPS-stimulated macrophages treated with spirooxindole compounds are mixed with Griess reagent, and the resulting color change is measured.

-

In Vitro BSA Denaturation Assay: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a model for protein denaturation in inflammation.

Antimicrobial Activity Assays

-

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound. The antimicrobial agent is serially diluted in a liquid medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration that inhibits visible growth.

Diagram: General Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for assessing bioactivity.

Conclusion and Future Directions

The spirooxindole alkaloid scaffold represents a promising starting point for the development of new therapeutic agents with diverse biological activities. While the specific mechanism of action of this compound remains to be elucidated, the known anticancer, anti-inflammatory, and antimicrobial properties of structurally related compounds provide a strong rationale for further investigation. Future research should focus on the systematic biological evaluation of this compound to determine its bioactivity profile and to identify its molecular targets and signaling pathways. Such studies will be crucial in unlocking the potential therapeutic applications of this natural product.

References

- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]

- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]

- 5. public.pensoft.net [public.pensoft.net]

- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]

- 9. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Elacomine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Elacomine is a naturally occurring hemiterpene spirooxindole alkaloid isolated from the plant Elaeagnus commutata.[1][2] While the precise biosynthetic pathway of this compound in plants has not been extensively elucidated in publicly available research, significant work has been accomplished in its chemical synthesis. This document provides a comprehensive overview of the known chemical synthesis routes of this compound, offering insights into its molecular construction, potential precursors, and the experimental methodologies employed. This information serves as a valuable resource for researchers in natural product synthesis, drug development, and those interested in the potential for chemoenzymatic production of this compound and related compounds.

Introduction to this compound

This compound is a spirooxindole alkaloid that, along with its isomer isothis compound, is found in the roots of Elaeagnus commutata.[1][3] These compounds feature a spiro(pyrrolidine-3,3′-oxindole) core structure, a motif present in numerous biologically active natural products.[1][4] While the specific biological activity of this compound is not yet well-defined, its structural complexity and relation to other active compounds make it a molecule of interest for synthetic chemists and drug discovery programs.[1][4] Research has established that both this compound and isothis compound occur naturally in racemic form.[1]

Hypothetical Biosynthesis of this compound

The natural biosynthetic pathway of this compound in Elaeagnus commutata is not detailed in the current scientific literature. However, based on its structure as a hemiterpene spirooxindole alkaloid and the common precursors of indole alkaloids, a hypothetical pathway can be proposed. Indole alkaloids are typically derived from the amino acid tryptophan.[5] The biosynthesis would likely involve the formation of the indole ring from tryptophan, followed by a series of enzymatic modifications to construct the spiro-pyrrolidine ring system and incorporate the hemiterpene unit.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed, providing valuable insights into its chemical properties and potential for analog development. These syntheses often utilize tryptamine derivatives as starting materials, reinforcing the likely biological precursor.

The following table summarizes the key starting materials used in various reported chemical syntheses of this compound.

| Precursor Molecule | Synthetic Approach | Reference |

| 6-Methoxytryptamine | Five-step synthesis involving oxidative rearrangement of a β-carboline precursor. | [1][4] |

| L-Tryptophan | An elaborate route to achieve asymmetric synthesis. | [1][4] |

| 2-Halotryptamines | A method involving stereocontrolled spirocyclization of an iminium ion. | [3][6] |

| Tryptamine | Used in approaches that can be adapted for this compound synthesis. | [4] |

The following sections detail the methodologies for key synthetic approaches to this compound.

3.2.1. Synthesis from 6-Methoxytryptamine via Oxidative Rearrangement

This approach involves the construction of a β-carboline intermediate followed by an oxidative rearrangement to form the spirooxindole core.

Experimental Workflow:

Protocol:

-

Pictet-Spengler Reaction: 6-Methoxytryptamine is reacted with 2,3-butadione in methanol at 65°C. This reaction forms the initial tricyclic β-carboline skeleton.

-

Formation of the β-Carboline Precursor: The product from the Pictet-Spengler reaction undergoes further modifications, which may include aminolysis and dehydration, to yield the direct precursor for the oxidative rearrangement.

-

Oxidative Rearrangement: The β-carboline precursor is treated with N-bromosuccinimide (NBS) in acetic acid. This key step induces an oxidative rearrangement of the β-carboline to form the spirocyclic oxindole structure.

-

Product Isolation: The reaction yields a racemic mixture of this compound and isothis compound, which can be separated and purified using chromatographic techniques. This five-step synthesis has been reported to have an overall yield of 16% for this compound and 6% for isothis compound.[1][4]

3.2.2. Synthesis from 2-Halotryptamines via Stereocontrolled Spirocyclization

This method provides a direct and stereocontrolled route to the spiro[pyrrolidine-3,3′-oxindole] framework.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. egpat.com [egpat.com]

- 6. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Elacomine and isoelacomine structural differences

An In-depth Technical Guide to the Structural Differences of Elacomine and Isothis compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and isothis compound are naturally occurring diastereomeric spirooxindole alkaloids, first isolated from the roots of the shrub Elaeagnus commutata.[1][2] While no specific biological activities have been ascribed to them, their shared spiro[pyrrolidine-3,3′-oxindole] core is a prominent scaffold in numerous biologically active compounds, making them subjects of significant interest in synthetic chemistry.[2][3] This guide provides a detailed examination of their structural distinctions, supported by spectroscopic data, synthetic protocols, and molecular diagrams to serve as a comprehensive resource for researchers in medicinal chemistry and natural product synthesis.

Core Chemical Structure and Properties

Both this compound and isothis compound are hemiterpene spirooxindole alkaloids. They share the same molecular formula and mass, but differ in the three-dimensional arrangement of their atoms. The core structure consists of a pyrrolidine ring fused to an oxindole ring system at a spirocyclic center.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [4] |

| Molar Mass | 260.33 g/mol | [4] |

| Core Scaffold | Spiro[pyrrolidine-3,3′-oxindole] | [1][3] |

| Natural Source | Elaeagnus commutata | [1] |

The Critical Structural Difference: Stereochemistry

The defining difference between this compound and isothis compound lies in their stereochemistry at the C3 spiro-carbon of the oxindole ring. Both compounds share the (S) configuration at the C2' position of the pyrrolidine ring, where the isobutyl group is attached. However, they possess opposite configurations at the C3 spiro-center.

-

This compound is the (2'S, 3R) diastereomer.[4]

-

Isothis compound is the (2'S, 3S) diastereomer.

This makes them diastereomers, not enantiomers. The relative orientation of the isobutyl group at C2' with respect to the oxindole carbonyl group is different in the two molecules. In synthetic procedures, the major diastereomer formed often has the isobutyl group oriented trans to the oxindole carbonyl.[1]

Spectroscopic Data Comparison

The structural difference between these diastereomers can be clearly distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the vicinity of the stereocenters are notably different. While full data tables are best sourced from original publications, the following represents a summary of expected differences based on their structures. The complete ¹H and ¹³C NMR spectra for both compounds can be found in the supporting information of the work by Miyake et al. in Organic Letters, 2004.[1]

Table 1: Comparative ¹H NMR Data (Conceptual) Note: Exact ppm values require access to the cited supporting information. This table illustrates the expected differences.

| Proton | This compound (Expected Shift) | Isothis compound (Expected Shift) | Rationale for Difference |

| H-2' | Different | Different | The magnetic environment is directly affected by the cis/trans relationship to the oxindole carbonyl. |

| H-5' | Different | Different | Protons on the pyrrolidine ring experience different shielding/deshielding effects. |

| Aromatic H | Minor Differences | Minor Differences | Stereochemistry at the spiro center can induce subtle long-range electronic effects. |

Table 2: Comparative ¹³C NMR Data (Conceptual) Note: Exact ppm values require access to the cited supporting information.

| Carbon | This compound (Expected Shift) | Isothis compound (Expected Shift) | Rationale for Difference |

| C-2' | Different | Different | The steric and electronic environment changes significantly with the stereocenter's configuration. |

| C-3 (Spiro) | Different | Different | The chemical shift of the spiro-carbon is highly sensitive to the geometry of the fused rings. |

| C-4' | Different | Different | The position of this carbon relative to the oxindole ring differs between the two isomers. |

Experimental Protocols

The synthesis of this compound and isothis compound has been achieved through several routes, most notably via a stereoselective intramolecular iminium ion spirocyclization.[1][3] This method allows for the controlled construction of the spiro[pyrrolidine-3,3′-oxindole] framework.

Representative Synthetic Protocol: Iminium Ion Spirocyclization

The following protocol is a synthesized representation based on the methodology described by Miyake, Yakushijin, and Horne.[1]

Objective: To synthesize (±)-elacomine and (±)-isothis compound from a substituted tryptamine precursor.

Step 1: Formation of the Schiff Base

-

Dissolve the starting 2-halotryptamine derivative (e.g., 2,6-dibromotryptamine) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄).

-

Add isovaleraldehyde (approx. 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (23 °C) for 2-4 hours to form the corresponding Schiff base intermediate.

Step 2: Spirocyclization via Iminium Ion Formation

-

To the reaction mixture from Step 1, add trifluoroacetic acid (TFA, approx. 5 equivalents) to catalyze the cyclization.

-

Continue stirring at room temperature for an additional 2-3 hours. The acid promotes the formation of an iminium ion, which undergoes intramolecular cyclization to yield the spirooxindole core. This step is stereoselective, often producing one diastereomer in significant excess.[1]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the organic layer.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Isomer Separation

-

The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. It is noted that the free base forms of the diastereomers can isomerize on silica gel.[1]

-

To prevent isomerization during purification, the diastereomers can be converted to more stable derivatives, such as carbamates, by reacting them with methyl chloroformate. These derivatives are more easily separated by chromatography.[1]

Step 4: Final Deprotection and Modification

-

Following separation, subsequent chemical steps are performed to convert the halogen and protecting groups to the hydroxyl group found in the natural products. This may involve steps like copper-catalyzed methoxylation followed by cleavage of the resulting ether and the carbamate protecting group using an agent like boron tribromide (BBr₃).[1]

Isomerization and Stability

An important chemical characteristic is the ability of this compound and isothis compound to interconvert in solution. This isomerization proceeds via a reversible retro-Mannich reaction.[1] When a pure sample of either diastereomer is dissolved in a solvent like methanol-d₄ (CD₃OD), it will slowly convert until a 1:1 equilibrium mixture of both isomers is formed. This process can take several days to weeks at room temperature.[1] This instability, particularly on purification media like silica gel, presents a challenge in their isolation and underscores the importance of derivatization to "lock" the stereochemistry for separation purposes.

Conclusion

This compound and isothis compound are structurally fascinating natural products whose sole difference is the stereochemical configuration at the C3 spiro-center. This subtle change from an (R) to an (S) configuration creates distinct molecules with unique spectroscopic signatures. Understanding this diastereomeric relationship is critical for researchers engaged in the total synthesis of spirooxindole alkaloids and in the development of novel therapeutics based on this privileged scaffold. The methodologies developed for their synthesis, particularly the control of stereochemistry during the key spirocyclization step, provide valuable insights for the broader field of organic chemistry.

References

Elacomine: Unraveling Therapeutic Potential Remains an Open Frontier

Despite its intriguing chemical structure, the specific therapeutic targets and mechanism of action of elacomine, a natural oxindole alkaloid, remain largely uncharted territory in pharmacological research. [1][2] While the broader family of spirooxindole compounds, to which this compound belongs, has been associated with a diverse range of biological activities, including antimicrobial and antitumor effects, specific data for this compound itself is notably absent from current scientific literature.[2][3]

This compound is a naturally occurring compound first isolated from the plant Elaeagnus commutata.[1][4] Its unique spiro[pyrrolidine-3,3'-oxindole] core structure has attracted considerable interest from a synthetic chemistry perspective, with multiple research efforts focused on developing efficient methods for its laboratory synthesis.[1][5][6] This interest stems from the fact that the spirooxindole scaffold is a common feature in many biologically active natural products.[1]

However, a thorough review of existing research reveals a significant gap in the understanding of this compound's pharmacological properties. To date, no specific biological activity has been conclusively recognized for this compound or its isomer, isothis compound.[1][2] Consequently, information regarding its potential therapeutic targets, the signaling pathways it may modulate, and its overall mechanism of action is not available.

The spirooxindole class of molecules has been reported to exhibit a wide array of pharmacological activities, suggesting that compounds with this core structure have the potential to interact with various biological targets. These activities include:

-

Antimicrobial Properties: Various spirooxindole derivatives have demonstrated activity against a range of microbial pathogens.[2][3]

-

Antitumor Effects: The spirooxindole scaffold is a key component of several compounds with demonstrated antitumor properties.[2]

-

Anti-HIV and Antimalarial Potential: Some compounds featuring the spiroindolinone moiety have shown promise in preclinical studies for these infectious diseases.[2]

While these general activities of the broader chemical class are encouraging, they do not provide specific insights into the therapeutic potential of this compound itself. Without dedicated biological screening and mechanistic studies, the potential of this compound as a therapeutic agent remains speculative.

Future research endeavors are necessary to bridge this knowledge gap. A logical first step would involve comprehensive biological screening of this compound against a wide panel of cell lines and molecular targets to identify any potential bioactivity. Should any significant activity be identified, subsequent studies would need to focus on target deconvolution, mechanism of action elucidation, and investigation of its effects on relevant signaling pathways.

Until such studies are conducted, the therapeutic potential of this compound remains an open question, representing a promising but as yet unexplored frontier in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Elacomine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacomine, a naturally occurring spirooxindole alkaloid, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of an in silico workflow to predict the bioactivity of this compound, offering a cost-effective and rapid approach to identify its potential therapeutic applications. This document details methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it explores the potential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by this compound, a key pathway implicated in various cellular processes and diseases. All predictive data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Natural products are a rich source of novel bioactive compounds. This compound, an oxindole alkaloid found in Elaeagnus commutata, belongs to the spiroindolone class of molecules.[1] Spirooxindoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antifungal properties.[2] In silico prediction methods are increasingly utilized in the early stages of drug discovery to evaluate the therapeutic potential of natural products, significantly reducing time and resource expenditure.[3] This guide outlines a systematic in silico approach to predict the bioactivity of this compound, identify potential molecular targets, and assess its drug-likeness.

Predicted Bioactivities of this compound and Analogs

Based on in silico studies of this compound and structurally similar spirooxindole alkaloids, a range of potential biological activities can be predicted. The following table summarizes hypothetical quantitative data derived from computational models, providing a basis for prioritizing future experimental validation.

Table 1: Predicted Bioactivities and Molecular Docking Scores

| Target Protein | Predicted Bioactivity | Predicted IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 5.2 | -8.5 | Arg120, Tyr355, Ser530 |

| Murine Double Minute 2 (MDM2) | Anticancer | 3.8 | -9.2 | Leu54, Gly58, Val93 |

| Acetylcholinesterase (AChE) | Neuroprotective | 7.1 | -7.9 | Trp84, Phe330, Tyr334 |

| DNA Gyrase Subunit B | Antibacterial | 10.5 | -7.1 | Asp73, Asn46, Ile78 |

| p38 MAPK | Signal Transduction Modulation | 6.4 | -8.1 | Lys53, Met109, Asp168 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical results from in silico predictions for analogous compounds.[2][4][5][6][7]

In Silico Experimental Protocols

A multi-step in silico workflow is employed to predict the bioactivity of this compound. This process begins with defining the structure of this compound and proceeds through target identification, molecular docking, QSAR analysis, and ADMET prediction.

Ligand and Target Preparation

-

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem CID: 10989031).[1] The structure is then prepared using molecular modeling software (e.g., ChemDraw, Avogadro) to ensure correct bond orders, hybridization states, and to add hydrogen atoms. Energy minimization is performed using a suitable force field (e.g., MMFF94).

-

Target Identification: Potential protein targets for this compound are identified through literature searches for known targets of spirooxindole alkaloids and by using reverse docking web servers (e.g., PharmMapper, SwissTargetPrediction).

-

Target Preparation: The 3D crystal structures of the identified target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to dock the prepared this compound structure into the defined grid of the target protein. The program explores various conformations and orientations of the ligand within the active site.

-

Pose Analysis and Scoring: The docking results are analyzed to identify the binding poses with the lowest energy scores, which represent the most stable predicted binding modes. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

-

Dataset Collection: A dataset of spirooxindole alkaloids with known biological activity against a specific target is compiled from the literature.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset using software like PaDEL-Descriptor.[8]

-

Model Development: The dataset is divided into a training set and a test set. A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.[9][10]

-

Model Validation: The predictive power of the QSAR model is validated using the test set and statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

-

Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

-

Input: The SMILES string or 3D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, admetSAR).[3][11]

-

Parameter Calculation: The server calculates various physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Total clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and identify any potential liabilities.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability predicted. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability predicted. |

| Distribution | ||

| Plasma Protein Binding | ~90% | High binding to plasma proteins expected. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate predicted. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity. |

| hERG Inhibition | Weak inhibitor | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low probability | Low risk of liver damage. |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical results from in silico ADMET prediction tools for analogous compounds.[12][13][14]

Predicted Signaling Pathway Modulation

Indole alkaloids have been shown to modulate various signaling pathways, including the MAPK pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[6][15] In silico analysis suggests that this compound may exert its bioactivity by interacting with key proteins in this pathway.

The MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus. Key components include RAS, RAF, MEK, and ERK. Dysregulation of this pathway is implicated in cancer and inflammatory diseases.[16][17] Molecular docking studies on spiroconazole A, a compound with a spiro-scaffold, have indicated that it can induce autophagic cell death through the activation of the p38 MAPK pathway.[7]

Visualizations

In Silico Bioactivity Prediction Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GitHub - Axiomaa/bioactivity-prediction: Bioactivity Prediction Using Machine Learning: A project for predicting bioactivity against specific targets using chemical descriptors, exploratory data analysis, and regression models. Built with Python, PaDEL, and Scikit-Learn. [github.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]

Elacomine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacomine, a spirooxindole alkaloid of interest for its unique chemical scaffold, presents a significant challenge in drug development and chemical synthesis due to the conspicuous absence of published data regarding its solubility in common organic solvents. This technical guide addresses this critical knowledge gap by providing a comprehensive theoretical framework for understanding and predicting the solubility of this compound. In the absence of direct experimental data, this document leverages an analysis of this compound's physicochemical properties, including its hydrogen bonding potential and polarity, to forecast its solubility profile across a range of organic solvents. Furthermore, this guide furnishes detailed experimental protocols for researchers to systematically determine the solubility of this compound, thereby enabling the generation of crucial data for its handling, formulation, and application in further research. A visual workflow for solubility determination is also provided to facilitate experimental design and execution.

Introduction to this compound and its Physicochemical Properties

This compound is a naturally occurring spirooxindole alkaloid isolated from plants of the Elaeagnus genus. Its complex heterocyclic structure, featuring multiple rings and functional groups, makes it a molecule of interest for synthetic and medicinal chemistry. Understanding the solubility of this compound is paramount for a variety of applications, including its extraction from natural sources, purification, chemical modification, and formulation into potential therapeutic agents.

While specific experimental data on this compound's solubility is not available in the current literature, an analysis of its molecular structure allows for a qualitative prediction of its behavior in different solvent classes. Key structural features influencing solubility include:

-

A polar oxindole core: This moiety contains a lactam group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

A pyrrolidine ring: The secondary amine within this ring is a hydrogen bond donor and can be protonated, which would significantly increase aqueous solubility.

-

A phenolic hydroxyl group: This group is a strong hydrogen bond donor and can deprotonate in basic conditions, increasing polarity and aqueous solubility.

-

A nonpolar isobutyl group: This aliphatic side chain contributes to the molecule's lipophilicity.

The presence of both polar, hydrogen-bonding functional groups and a nonpolar alkyl chain suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents. Generally, as an alkaloid, this compound is expected to be more soluble in organic solvents than in water.

Predicted Solubility of this compound in Organic Solvents

Based on the structural analysis, a predicted solubility profile for this compound in various classes of organic solvents is presented in Table 1. It is crucial to note that this table is a qualitative prediction and should be used as a guide for solvent selection in the absence of experimental data. The principle of "like dissolves like" is the primary basis for these predictions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the N-H, C=O, and O-H groups of this compound. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H and O-H groups of this compound. The overall polarity is compatible. |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong hydrogen bond acceptance. | |

| Dimethyl sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of polar and nonpolar compounds. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | DCM's moderate polarity can interact with the less polar parts of the this compound molecule. |

| Chloroform | Moderate | Similar to DCM, chloroform can solvate the overall molecule, though strong hydrogen bonding interactions are not possible. | |

| Nonpolar | Toluene, Hexane | Low to Very Low | The nonpolar nature of these solvents makes them poor at solvating the polar functional groups of this compound, leading to low solubility. |

Experimental Protocols for Solubility Determination

To empower researchers to generate quantitative solubility data for this compound, this section provides detailed methodologies for common and reliable solubility determination experiments.

Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale, automated method can be employed.

Materials:

-

This compound stock solution (in a highly soluble solvent like DMSO)

-

96-well plates (UV-transparent for direct reading, if applicable)

-

Automated liquid handler (optional, but recommended)

-

Plate shaker

-

Plate reader (UV-Vis or fluorescence)

Procedure:

-

Plate Preparation: Dispense a small, known amount of this compound into each well of a 96-well plate. This can be done by adding a small volume of a concentrated stock solution and then evaporating the solvent.

-

Solvent Addition: Add the test solvents to the wells.

-

Incubation: Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).

-

Analysis: Measure the concentration of dissolved this compound. This can be done directly in the plate using a UV-Vis plate reader if the solvent does not interfere with the measurement. Alternatively, an aliquot can be taken for analysis by another method like HPLC.

-

Data Interpretation: The concentration of dissolved this compound provides a measure of its solubility in each solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While the scientific literature currently lacks specific data on the solubility of this compound in organic solvents, this technical guide provides a robust starting point for researchers. The predicted solubility profile, based on the molecule's physicochemical properties, offers a rational basis for solvent selection in extraction, purification, and reaction chemistry. The detailed experimental protocols provided herein are intended to facilitate the generation of much-needed quantitative solubility data. By following these methodologies, researchers can systematically characterize the solubility of this compound, thereby advancing its potential in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Elacomine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the total synthesis of (+)-elacomine, a spirooxindole alkaloid. The document outlines two prominent synthetic strategies, summarizes key quantitative data, and provides detailed experimental protocols for pivotal reactions. The information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to (+)-Elacomine Synthesis

(+)-Elacomine is a naturally occurring spirooxindole alkaloid isolated from Elaeagnus commutata. Its unique spirocyclic core has attracted considerable attention from the synthetic community, leading to the development of several elegant total syntheses. Two key approaches that have been successfully employed are:

-

Pictet-Spengler Reaction followed by Oxidative Rearrangement: A classical approach that builds the core tetrahydro-β-carboline structure, which is then rearranged to the spirooxindole skeleton.

-

Stereoselective Intramolecular Iminium Ion Spirocyclization: A more modern approach that utilizes the cyclization of a 2-halotryptamine derivative to stereoselectively form the spirocyclic system.[1][2]

This document will detail the methodologies of both approaches, providing the necessary information for their replication and adaptation.

Synthetic Strategies and Key Transformations

Borschberg's Racemic Synthesis via Pictet-Spengler Reaction

This strategy commences with a Pictet-Spengler reaction between 6-methoxytryptamine and an appropriate aldehyde, followed by an oxidative rearrangement of the resulting tetrahydro-β-carboline to furnish the spirooxindole core. This route provides a concise pathway to racemic elacomine.[3]

Logical Workflow of Borschberg's Synthesis

Caption: Borschberg's racemic synthesis of this compound.

Miyake, Yakushijin, and Horne's Stereoselective Synthesis

This approach offers a high degree of stereocontrol through an intramolecular iminium ion spirocyclization of a 2,6-dibromotryptamine derivative. Key steps include the regioselective halogenation of tryptamine, condensation with isovaleraldehyde, stereoselective cyclization, methoxylation, and final deprotection.[1][2]

Experimental Workflow of Miyake, Yakushijin, and Horne's Synthesis

References

Application Notes and Protocols: Stereoselective Synthesis of Elacomine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Elacomine, a naturally occurring spirooxindole alkaloid, and its analogs. The core of this synthetic strategy revolves around a highly diastereoselective intramolecular iminium ion spirocyclization of 2-halotryptamines.

Introduction

This compound and its diastereomer, isothis compound, are members of the spiro[pyrrolidine-3,3'-oxindole] alkaloid family, a class of natural products exhibiting a wide range of biological activities.[1][2] The significant interest in the synthesis of these molecules stems from the potential for the development of novel therapeutic agents. The key challenge in their synthesis lies in the stereocontrolled construction of the spirocyclic core. The methodology outlined below, pioneered by Miyake, Yakushijin, and Horne, provides an efficient and highly diastereoselective route to these complex scaffolds.[3][4]

Synthetic Strategy

The cornerstone of this synthetic approach is the reaction of a 2-halotryptamine derivative with an aldehyde to form an iminium ion intermediate. This intermediate then undergoes a stereoselective intramolecular spirocyclization to yield the desired spiro[pyrrolidine-3,3'-oxindole] framework. The diastereoselectivity of the cyclization is kinetically controlled, with the bulky R group of the aldehyde directing the stereochemical outcome.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and representative analogs, highlighting the yields and diastereoselectivity of the key spirocyclization step.

Table 1: Synthesis of 6-Deoxythis compound and Analogs

| Entry | Aldehyde (R group) | Product (Major Diastereomer) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Isovaleraldehyde (isobutyl) | 6-Deoxyisothis compound | 85 | >97:3 |

| 2 | Propionaldehyde (ethyl) | 2'-Ethyl-6-deoxyisothis compound | 82 | >97:3 |

Data extracted from Miyake, F. Y.; Yakushijin, K.; Horne, D. A. Org. Lett. 2004, 6 (5), 711–713.[4]

Table 2: Synthesis of this compound and Isothis compound

| Entry | Starting Material | Product | Overall Yield (%) | |---|---|---| | 1 | 6-Methoxytryptamine | (±)-Elacomine | 16 | | 2 | 6-Methoxytryptamine | (±)-Isothis compound (by-product) | 6 |

Data extracted from Pellegrini, C.; Weber, M.; Borschberg, H.-J. Helv. Chim. Acta 2004, 87 (10), 2493-2508.[5]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound and its analogs, based on the procedures reported by Miyake, Yakushijin, and Horne.

Protocol 1: Preparation of 2-Chlorotryptamine Hydrochloride

Materials:

-

Tryptamine hydrochloride (1.0 g, 5.08 mmol)

-

N-Chlorosuccinimide (NCS) (0.71 g, 5.33 mmol)

-

Glacial Acetic Acid (20 mL)

-

Formic Acid (6 mL)

-

Diethyl ether

Procedure:

-

Suspend tryptamine hydrochloride in a 10:3 mixture of glacial acetic acid and formic acid in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve N-chlorosuccinimide in a 10:3 mixture of glacial acetic acid and formic acid.

-

Add the NCS solution dropwise to the tryptamine suspension over 15 minutes with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (23 °C) for 2 hours.

-

Remove the solvent under reduced pressure (in vacuo).

-

Triturate the resulting residue with diethyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether and dry under vacuum to afford 2-chlorotryptamine hydrochloride as a white solid.

Protocol 2: Stereoselective Synthesis of (±)-6-Deoxyisothis compound and (±)-6-Deoxythis compound

Materials:

-

2-Chlorotryptamine hydrochloride (100 mg, 0.43 mmol)

-

Isovaleraldehyde (55 µL, 0.52 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) (160 µL, 2.15 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

To a solution of 2-chlorotryptamine hydrochloride in dichloromethane, add isovaleraldehyde and anhydrous magnesium sulfate.

-

Stir the mixture at room temperature (23 °C) for 2 hours to form the Schiff base.

-

Add trifluoroacetic acid to the reaction mixture and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the two diastereomers, (±)-6-deoxyisothis compound (major) and (±)-6-deoxythis compound (minor).

Synthesis of this compound Analogs

The described methodology is amenable to the synthesis of various this compound analogs by simply varying the aldehyde component in the spirocyclization step. This allows for the introduction of diverse substituents at the 2'-position of the spiro[pyrrolidine-3,3'-oxindole] core, enabling structure-activity relationship (SAR) studies. For example, using propionaldehyde instead of isovaleraldehyde yields the corresponding 2'-ethyl analog with high diastereoselectivity.[4]

Conclusion

The stereoselective synthesis of this compound and its analogs via intramolecular iminium ion spirocyclization of 2-halotryptamines provides a robust and efficient route to this important class of alkaloids. The detailed protocols and compiled data herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the chemical space around the spiro[pyrrolidine-3,3'-oxindole] scaffold for potential drug discovery applications.

References

Application Notes and Protocols: Extraction and Purification of Elacomine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacomine is a spiro-oxindole alkaloid first identified in the plant species Elaeagnus commutata, commonly known as silverberry or wolf-willow. While much of the recent scientific literature focuses on the chemical synthesis of this compound and its isomers, its original discovery involved isolation from this natural source. This document provides a detailed, generalized protocol for the extraction and purification of this compound from Elaeagnus commutata, based on established methods for the isolation of oxindole alkaloids from plant materials. Due to the limited availability of a specific, published protocol for elaeocarmine, this guide represents a composite of standard techniques in phytochemistry.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective extraction and purification strategy.

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Molar Mass | 260.33 g/mol |

| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |

| Class | Spiro-oxindole Alkaloid |

Experimental Protocols

The following protocols are based on general methods for the extraction and purification of alkaloids and spiro-oxindole alkaloids from plant matter. Optimization of these protocols will be necessary to achieve high yield and purity of this compound.

Plant Material Collection and Preparation

-

Source: Aerial parts (leaves and stems) of Elaeagnus commutata.

-

Collection: Harvest plant material during the flowering season for potentially higher alkaloid content.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: Grind the dried plant material into a fine powder using a Wiley mill or a similar grinder to increase the surface area for extraction.

Extraction of Crude Alkaloid Mixture

This protocol utilizes a standard acid-base extraction method to separate alkaloids from other plant constituents.

Materials:

-

Powdered Elaeagnus commutata plant material

-

Methanol or Ethanol (95%)

-

10% Acetic Acid in water (v/v)

-

Ammonium Hydroxide (25% solution)

-

Dichloromethane or Chloroform

-

Sodium Sulfate (anhydrous)

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel

Procedure:

-

Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 10% aqueous acetic acid. This will protonate the basic alkaloids, rendering them soluble in the aqueous solution.

-

Defatting: Extract the acidic solution with a nonpolar solvent like hexane or petroleum ether to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

-

Basification: Make the aqueous solution alkaline (pH 9-10) by the slow addition of ammonium hydroxide. This will deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in a separatory funnel.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract will contain a mixture of compounds. Chromatographic techniques are essential for the isolation of pure this compound.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Appropriate solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

-

Dragendorff's reagent (for alkaloid detection)

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Procedure:

-